![molecular formula C24H26N4O2 B12898842 4-Quinolinamine, 6,6'-[1,4-butanediylbis(oxy)]bis[2-methyl- CAS No. 500283-76-1](/img/structure/B12898842.png)
4-Quinolinamine, 6,6'-[1,4-butanediylbis(oxy)]bis[2-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,6’-(Butane-1,4-diylbis(oxy))bis(2-methylquinolin-4-amine) is a complex organic compound characterized by its unique structure, which includes two quinoline rings connected by a butane-1,4-diylbis(oxy) linker
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-(Butane-1,4-diylbis(oxy))bis(2-methylquinolin-4-amine) typically involves the following steps:
Formation of the Quinoline Rings: The quinoline rings can be synthesized through a series of reactions starting from aniline derivatives and aldehydes, followed by cyclization.
Linking the Quinoline Rings: The two quinoline rings are then linked using a butane-1,4-diylbis(oxy) linker. This step involves the reaction of the quinoline derivatives with butane-1,4-diol in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as using advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
6,6’-(Butane-1,4-diylbis(oxy))bis(2-methylquinolin-4-amine) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups on the quinoline rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinoline derivatives.
科学的研究の応用
6,6’-(Butane-1,4-diylbis(oxy))bis(2-methylquinolin-4-amine) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用機序
The mechanism by which 6,6’-(Butane-1,4-diylbis(oxy))bis(2-methylquinolin-4-amine) exerts its effects involves interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact mechanism can vary depending on the application and the specific target.
類似化合物との比較
Similar Compounds
7,7’-(Butane-1,4-diylbis(oxy))bis(quinolin-2(1H)-one): Similar structure but different functional groups.
4,4’-(Butane-1,4-diylbis(oxy))bis(4-methyl-1,2-dioxolane-3,5-dione): Different ring structure and functional groups.
Uniqueness
6,6’-(Butane-1,4-diylbis(oxy))bis(2-methylquinolin-4-amine) is unique due to its specific quinoline ring structure and the butane-1,4-diylbis(oxy) linker, which confer distinct chemical and biological properties compared to similar compounds.
特性
CAS番号 |
500283-76-1 |
|---|---|
分子式 |
C24H26N4O2 |
分子量 |
402.5 g/mol |
IUPAC名 |
6-[4-(4-amino-2-methylquinolin-6-yl)oxybutoxy]-2-methylquinolin-4-amine |
InChI |
InChI=1S/C24H26N4O2/c1-15-11-21(25)19-13-17(5-7-23(19)27-15)29-9-3-4-10-30-18-6-8-24-20(14-18)22(26)12-16(2)28-24/h5-8,11-14H,3-4,9-10H2,1-2H3,(H2,25,27)(H2,26,28) |
InChIキー |
BGWFSRMRRHGVKS-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C2C=C(C=CC2=N1)OCCCCOC3=CC4=C(C=C(N=C4C=C3)C)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




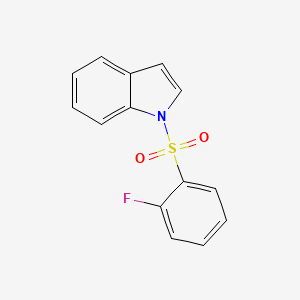
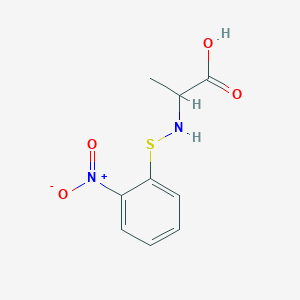
![N''-[3-(4-Aminophenyl)-1,2,4-thiadiazol-5-yl]guanidine](/img/structure/B12898788.png)
![N-[1-(4-Methylphenyl)-4-phenyl-1H-pyrazol-3-yl]acetamide](/img/structure/B12898793.png)
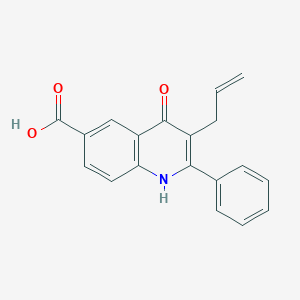
![Benzofuran, 4,5,6,7-tetrahydro-2-phenyl-4-[(3-phenyl-2-propynyl)oxy]-](/img/structure/B12898803.png)

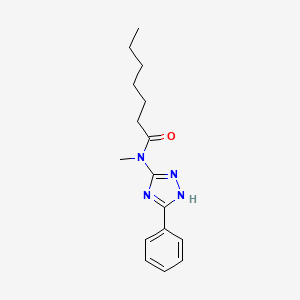
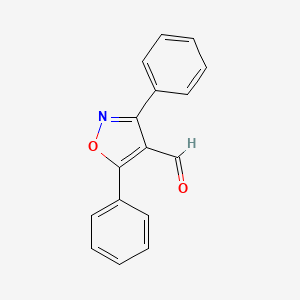
![Ethyl 2-(6,8-dibromoimidazo[1,2-a]pyrazin-2-yl)acetate](/img/structure/B12898823.png)
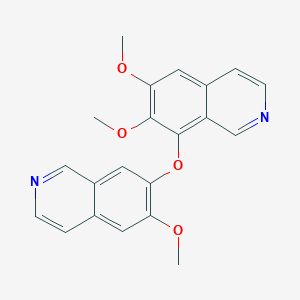
![1-[1-(Dimethylaminomethyl)indolizin-3-yl]ethanone](/img/structure/B12898835.png)
